molecular formula C26H29N5O2S B1231682 N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide CAS No. 192321-23-6

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

Cat. No. B1231682
CAS RN: 192321-23-6
M. Wt: 475.6 g/mol
InChI Key: UULIGRNKXHCLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide is a sulfonic acid derivative and a member of naphthalenes.

Scientific Research Applications

Molecular Characterization and Analysis

Sarojini et al. (2012) synthesized a similar sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, and performed a detailed characterization using various spectroscopic techniques. Their study provides insights into the molecular geometry and vibrational frequencies of such sulfonamides, contributing to a better understanding of their structural and electronic properties (Sarojini et al., 2012).

Protein Kinase Inhibition

Isoquinolinesulfonamides have been identified as potent inhibitors of various protein kinases. Hidaka et al. (1984) reported that derivatives such as N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) demonstrated significant inhibition of cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These findings are crucial for understanding the therapeutic potential of such sulfonamides in targeting protein kinases (Hidaka et al., 1984).

Crystal Structure and Spectral Properties

Danish et al. (2021) synthesized new sulfonamide derivatives, including ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate, and analyzed their crystal structures. The study provided valuable information on the hydrogen bonding patterns and molecular interactions within these compounds (Danish et al., 2021).

properties

CAS RN

192321-23-6

Product Name

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

Molecular Formula

C26H29N5O2S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C26H29N5O2S/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31)

InChI Key

UULIGRNKXHCLQN-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54

synonyms

CGP 71683 A
CGP-71683A
CGP71683A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
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N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
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N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
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N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
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N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide
Reactant of Route 6
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide

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